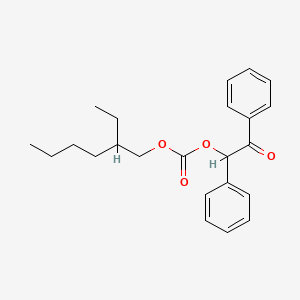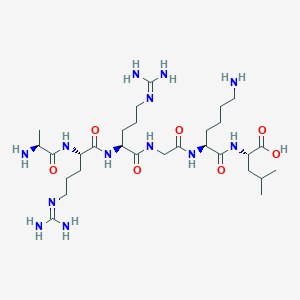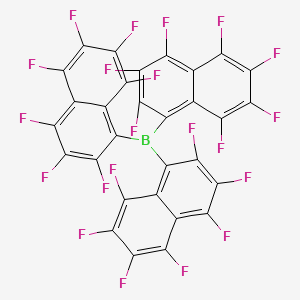![molecular formula C22H20ClN5OS B12578279 N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid ist eine synthetische organische Verbindung, die zur Klasse der Acetamide gehört. Diese Verbindung ist durch das Vorhandensein eines chlor-substituierten Phenylrings, einer Dimethylpyrazolylgruppe und einer Phthalazinylsulfanyl-Einheit gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid erfolgt typischerweise in mehreren Schritten. Ein gängiger Syntheseweg kann folgende Schritte umfassen:
Bildung des chlor-substituierten Phenyl-Zwischenprodukts: Ausgehend von 3-Chlor-2-methylphenol wird die Phenolgruppe durch Halogenierung in eine geeignete Abgangsgruppe, wie z. B. ein Halogenid, umgewandelt.
Einführung der Pyrazolylgruppe: Das Zwischenprodukt wird dann mit 3,5-Dimethyl-1H-pyrazol unter Bedingungen umgesetzt, die eine nucleophile Substitution ermöglichen.
Bildung der Phthalazinylsulfanyl-Einheit: Die resultierende Verbindung wird dann mit 4-Chlor-1-phthalazinylsulfanylchlorid umgesetzt, um die Phthalazinylsulfanyl-Gruppe einzuführen.
Endgültige Acetamidbildung: Der letzte Schritt beinhaltet die Acylierung des Zwischenprodukts mit Essigsäureanhydrid oder Acetylchlorid zur Bildung des Acetamids.
Industrielle Produktionsverfahren
In industrieller Umgebung würde die Produktion dieser Verbindung die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Chlorgruppe am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Wichtigste gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie in der organischen Synthese wertvoll ist.
Biologie
In der biologischen Forschung kann die Verbindung auf ihre möglichen biologischen Aktivitäten wie antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften untersucht werden. Ihre Interaktionen mit biologischen Makromolekülen können Einblicke in ihren Wirkmechanismus liefern.
Medizin
In der medizinischen Chemie kann N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid als potenzieller Wirkstoffkandidat untersucht werden. Seine strukturellen Merkmale könnten optimiert werden, um seine pharmakologischen Eigenschaften zu verbessern.
Industrie
Im Industriesektor könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendung bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen finden.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die zelluläre Prozesse wie Signaltransduktion, Genexpression oder Stoffwechselaktivität regulieren.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}propionamid
- N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}butyramid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen kann N-(3-Chlor-2-methylphenyl)-2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamid aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartige Eigenschaften aufweisen.
Eigenschaften
Molekularformel |
C22H20ClN5OS |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-13-11-14(2)28(27-13)21-16-7-4-5-8-17(16)22(26-25-21)30-12-20(29)24-19-10-6-9-18(23)15(19)3/h4-11H,12H2,1-3H3,(H,24,29) |
InChI-Schlüssel |
GDWLIMSRHYPMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)


![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)

![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
